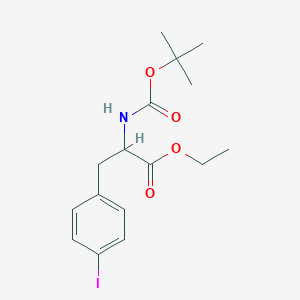

N-Boc-4-iodo-DL-phenylalanine ethyl ester

CAS No.:

Cat. No.: VC13659817

Molecular Formula: C16H22INO4

Molecular Weight: 419.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H22INO4 |

|---|---|

| Molecular Weight | 419.25 g/mol |

| IUPAC Name | ethyl 3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| Standard InChI | InChI=1S/C16H22INO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-6-8-12(17)9-7-11/h6-9,13H,5,10H2,1-4H3,(H,18,20) |

| Standard InChI Key | QYCIEEAEVUVRJX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(CC1=CC=C(C=C1)I)NC(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)C(CC1=CC=C(C=C1)I)NC(=O)OC(C)(C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-Boc-4-iodo-DL-phenylalanine ethyl ester features a phenylalanine backbone with three critical modifications:

-

Boc Protection: The tert-butoxycarbonyl group shields the α-amino group, preventing unwanted nucleophilic reactions during synthetic processes.

-

Ethyl Ester: The carboxylic acid is esterified with ethanol, enhancing solubility in organic solvents and stability under basic conditions.

-

4-Iodo Substituent: The iodine atom at the para position of the phenyl ring facilitates halogen-specific reactions, such as Suzuki-Miyaura cross-couplings .

The racemic DL designation indicates an equimolar mixture of D- and L-enantiomers, a feature critical for studying stereochemical effects in drug design.

Table 1: Key Molecular Properties

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from commercially available phenylalanine derivatives:

-

Amino Protection: The α-amino group of DL-phenylalanine is protected with di-tert-butyl dicarbonate () in a basic aqueous solution (pH 9–10) to form N-Boc-phenylalanine.

-

Iodination: Electrophilic iodination at the para position is achieved using iodine monochloride () in acetic acid, yielding N-Boc-4-iodo-DL-phenylalanine .

-

Esterification: The carboxylic acid is converted to an ethyl ester via Fischer esterification with ethanol and catalytic sulfuric acid () under reflux.

Key Reaction Conditions:

-

Iodination: 0°C to room temperature, 12–24 hours, yielding 70–85%.

-

Esterification: 60–80°C, 4–6 hours, >90% conversion.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance yield and reduce reaction times. Automated systems ensure consistent quality, with in-line analytics (e.g., HPLC) monitoring intermediate purity.

Chemical Reactivity and Functionalization

Halogen-Directed Reactions

The iodine atom serves as a strategic handle for transition metal-catalyzed reactions:

-

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., ) mediate cross-couplings with aryl boronic acids, enabling biaryl synthesis for drug candidates.

-

Ullmann Coupling: Copper-mediated coupling with amines generates substituted anilines, useful in kinase inhibitor development .

Deprotection and Modification

-

Boc Removal: Treatment with trifluoroacetic acid () in dichloromethane () liberates the free amine for peptide bond formation .

-

Ester Hydrolysis: Basic hydrolysis (e.g., ) yields the carboxylic acid, facilitating conjugation to solid supports in combinatorial chemistry.

Applications in Pharmaceutical Research

Peptide Synthesis

The compound is widely used in solid-phase peptide synthesis (SPPS) to introduce iodinated phenylalanine residues. These residues enhance peptide stability and enable radiolabeling with for imaging studies .

Medicinal Chemistry

-

Kinase Inhibitors: The iodine atom’s size and electronegativity make it a key substituent in ATP-binding pocket targeting .

-

PROTACs: Serves as a linker component in proteolysis-targeting chimeras, enabling selective protein degradation.

Recent Advancements and Future Directions

Green Synthesis Innovations

Recent studies have explored photoinduced iodination using () under UV light, reducing reliance on corrosive and improving atom economy.

Catalytic Asymmetric Synthesis

Emerging chiral catalysts (e.g., BINOL-derived phosphoric acids) enable enantioselective synthesis of the L-isomer, addressing demand for stereochemically pure building blocks .

Table 2: Comparative Analysis of Halogenated Phenylalanine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume